4-nitro-N-propyl-2-(trifluoromethyl)aniline
Description
4-Nitro-N-propyl-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a nitro group, a propyl group, and a trifluoromethyl group attached to an aniline ring
Properties
IUPAC Name |
4-nitro-N-propyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-5-14-9-4-3-7(15(16)17)6-8(9)10(11,12)13/h3-4,6,14H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKHTJZKQWKONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-propyl-2-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aniline derivative to introduce the propyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the para position undergoes selective reduction to form amine derivatives. Key findings include:
Catalytic Hydrogenation
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Reagents/Conditions: Hydrogen gas (1–3 atm) with palladium-on-carbon (5–10% wt) in ethanol at 25–50°C .
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Product: 4-Amino-N-propyl-2-(trifluoromethyl)aniline (yield: 85–92%) .
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Mechanistic Insight: The trifluoromethyl group stabilizes the intermediate aryl radical via electron-withdrawing effects, enhancing reaction efficiency .
Metal-Acid Systems
Electrophilic Aromatic Substitution (EAS)
The nitro and trifluoromethyl groups strongly deactivate the ring, directing incoming electrophiles to the meta position relative to both substituents.
Nitration
-
Product: 3,4-Dinitro-N-propyl-2-(trifluoromethyl)aniline (isolated as yellow crystals, m.p. 125–129°C) .
Sulfonation
Nucleophilic Amination
The nitro group can be displaced under high-temperature amination:
Ammonolysis
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Reagents/Conditions: Aqueous NH₃ (22–28% w/v) with Cu(I) oxide at 100–120°C under pressure .
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Product: 2-Amino-4-propylamino-5-(trifluoromethyl)benzene (yield: 88%) .
Oxidative Transformations
Side-Chain Oxidation
N-Oxidation
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Reagents/Conditions: m-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂ .
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Product: N-Oxide derivative (isolated as a hygroscopic solid) .
Comparative Reactivity in Trifluoromethyl Anilines
| Reaction Type | This Compound (Yield%) | N-Methyl Analogue (Yield%) | 4-Nitro-3-Trifluoromethyl Aniline (Yield%) |
|---|---|---|---|
| Catalytic Hydrogenation | 85–92 | 78–84 | 70–75 |
| Nitration | 90 | 82 | 88 |
| Ammonolysis | 88 | Not reported | 65 |
Mechanistic and Kinetic Studies
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Radical Trapping: Electron paramagnetic resonance (EPR) studies confirm nitro-to-amine reduction proceeds via a radical anion intermediate stabilized by the trifluoromethyl group .
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Kinetic Isotope Effect (KIE): observed in deuteration experiments, indicating rate-determining hydrogenation at the nitro group .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Nitro-N-propyl-2-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
| Application | Description |
|---|---|
| Synthesis of Pharmaceuticals | Used in the development of anti-cancer and anti-inflammatory drugs. |
| Dye Production | Acts as an intermediate in the manufacture of azo dyes. |
| Material Science | Contributes to the creation of materials with enhanced thermal stability and chemical resistance. |
Biological Research
Enzyme Interaction Studies
The compound is utilized in biological research to study enzyme interactions. Its trifluoromethyl group enhances lipophilicity, facilitating its penetration into biological membranes, which is critical for investigating enzyme modulation and receptor binding.
Pharmacological Investigations
Research has indicated potential pharmacological properties, including:
- Anti-cancer Activity : Investigated for its ability to inhibit tumor growth.
- Anti-inflammatory Properties : Explored for reducing inflammation in various models.
Case Studies
-
Pharmaceutical Development
- A study highlighted the synthesis of derivatives of this compound that exhibit significant anti-cancer activity against specific cancer cell lines. The derivatives were tested for their efficacy and safety profiles, demonstrating promising results in vitro.
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Material Applications
- Research focused on the use of this compound in creating advanced polymeric materials. These materials exhibited superior thermal stability and resistance to degradation, making them suitable for high-performance applications.
Mechanism of Action
The mechanism by which 4-nitro-N-propyl-2-(trifluoromethyl)aniline exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
- 4-Nitro-2-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)aniline
Comparison: 4-Nitro-N-propyl-2-(trifluoromethyl)aniline is unique due to the presence of the propyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .
Biological Activity
4-Nitro-N-propyl-2-(trifluoromethyl)aniline is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its antibacterial, antifungal, and toxicological profiles.
This compound is characterized by the following molecular features:
- Chemical Formula : C₁₃H₁₄F₃N₃O₂
- Molecular Weight : 301.27 g/mol
- CAS Number : 1184581-60-9
The presence of the nitro group and trifluoromethyl moiety significantly influences the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the nitration of N-propyl-2-(trifluoromethyl)aniline. The reaction conditions can be optimized for yield and purity, often utilizing nitrating agents such as nitric acid in combination with sulfuric acid.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, a series of arylamines with trifluoromethyl groups have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and subsequent antibacterial action .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Aryl Amines | Staphylococcus aureus | 16 µg/mL |
Antifungal Activity
In vitro studies have demonstrated antifungal activity against pathogenic fungi such as Candida species. The antifungal potency is often linked to the electron-withdrawing nature of the nitro group, which modifies the electronic distribution in the molecule, enhancing binding affinity to fungal targets .
| Compound | Target Fungi | MIC |
|---|---|---|
| This compound | C. albicans | 64 µg/mL |
| Related Compounds | C. krusei | 32 µg/mL |
Toxicological Profile
The toxicity of this compound has been assessed through various models. Preliminary findings suggest moderate toxicity levels in mammalian cell lines, which raises concerns for its use in therapeutic applications .
Case Studies
- Antibacterial Efficacy : A study involving a series of substituted anilines showed that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This was attributed to improved hydrophobic interactions with bacterial membranes.
- Antifungal Screening : In a comparative study of various anilines, this compound was found to be effective against fluconazole-resistant strains of Candida, highlighting its potential as an alternative antifungal agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
